molecular formula C19H23N3O6S2 B11232275 6-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11232275
M. Wt: 453.5 g/mol
InChI Key: CNIVCFWUVWBQDH-UHFFFAOYSA-N
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Description

6-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazine ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves multiple steps. One common method includes the reaction of 4-methylsulfonylphenylacetic acid with morpholine and elemental sulfur, followed by the addition of sodium hydroxide and hydrochloric acid to obtain the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

6-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, as a COX-2 inhibitor, it selectively inhibits the cyclooxygenase-2 enzyme, reducing the production of pro-inflammatory prostaglandins . This action helps alleviate inflammation and pain without causing significant gastrointestinal side effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is unique due to its benzoxazine ring structure, which provides stability and versatility in chemical reactions. Additionally, its dual functional groups (methylsulfonyl and carboxamide) contribute to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C19H23N3O6S2

Molecular Weight

453.5 g/mol

IUPAC Name

6-methyl-N-[3-[methyl(methylsulfonyl)amino]phenyl]-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C19H23N3O6S2/c1-13-8-9-17-16(10-13)22(30(4,26)27)12-18(28-17)19(23)20-14-6-5-7-15(11-14)21(2)29(3,24)25/h5-11,18H,12H2,1-4H3,(H,20,23)

InChI Key

CNIVCFWUVWBQDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NC3=CC(=CC=C3)N(C)S(=O)(=O)C

Origin of Product

United States

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